

Unveiling the Solid-State Architecture of Dimethyl 2-aminoterephthalate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl aminoterephthalate*

Cat. No.: *B151837*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Dimethyl 2-aminoterephthalate, a key intermediate in various industrial syntheses. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocols employed in its structural determination, offering valuable insights for professionals in drug development and materials science.

Crystallographic and Structural Data

The crystal structure of Dimethyl 2-aminoterephthalate (CSD Deposition Code: 750711) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^[1] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Dimethyl 2-aminoterephthalate^[1]

Parameter	Value
Empirical Formula	C ₁₀ H ₁₁ NO ₄
Formula Weight	209.20 g/mol
Temperature	166 K
Wavelength (Mo K α)	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	4.7721(12) Å
b	16.928(5) Å
c	11.841(5) Å
α	90°
β	93.88(5)°
γ	90°
Volume	954.4(6) Å ³
Z	4
Calculated Density	1.456 Mg/m ³
Absorption Coefficient	0.11 mm ⁻¹
F(000)	440
Data Collection and Refinement	
Reflections Collected	Not specified
Independent Reflections	Not specified
Goodness-of-fit on F ²	0.96
Final R indices [I>2 σ (I)]	R ₁ = 0.054, wR ₂ = 0.134

R indices (all data)

Not specified

Molecular Structure and Conformation

The molecule consists of a central benzene ring substituted with an amino group and two methyl ester groups. The planarity of the benzene ring is a key feature of the molecular structure.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of Dimethyl 2-aminoterephthalate is characterized by the formation of centrosymmetric dimers.^[1] These dimers are formed through intermolecular N—H...O hydrogen bonds between the amino group of one molecule and a carbonyl oxygen of an adjacent molecule. Further stability is conferred by intramolecular N—H...O hydrogen bonds.^[1] These interactions lead to the formation of stacks along the a-axis, which are arranged in a herringbone pattern.^[1]

Quantitative Molecular Geometry

Detailed quantitative data, including bond lengths, bond angles, and torsion angles, are available in the Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 750711. Direct access to this CIF file is required to extract the comprehensive tables of these parameters.

Experimental Protocols

Synthesis and Crystallization

Single crystals of Dimethyl 2-aminoterephthalate were obtained from an industrial production source.^[1]

One reported method for the synthesis of Dimethyl 2-aminoterephthalate involves the catalytic hydrogenation of dimethyl nitroterephthalate.^[2] In this process, dimethyl nitroterephthalate is dissolved in isopropanol and subjected to hydrogenation in the presence of a catalyst. The product is then obtained through cooling, centrifugation, and drying.^[2]

Another synthetic route involves the reduction of 2-nitro-dimethyl terephthalate using iron and ammonium chloride in an ethanol/water mixture.[3]

X-ray Data Collection and Structure Refinement

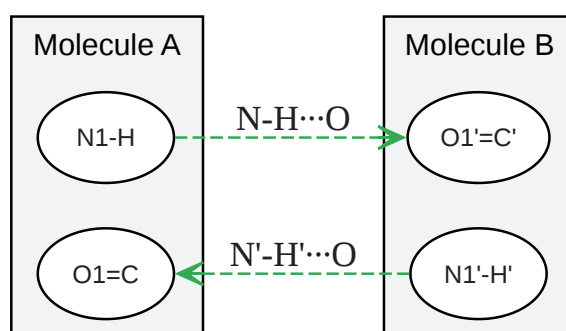
The crystallographic data were collected at a temperature of 166 K using molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$).[1] Data collection was performed using ω scans. An absorption correction was applied using the SADABS program.[1]

The structure was solved and refined on F². The hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the hydrogen atoms of the amino group were located from a difference Fourier map.[1]

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular hydrogen bonding interaction that leads to the formation of centrosymmetric dimers in the crystal structure of Dimethyl 2-aminoterephthalate.

Intermolecular Hydrogen Bonding in Dimethyl 2-aminoterephthalate Dimer



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Caption: Dimer formation via N-H...O hydrogen bonds.

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References

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